N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-17-13-23-24(14-18(17)2)31-26(28-23)29(16-19-7-6-12-27-15-19)25(30)22-11-5-9-20-8-3-4-10-21(20)22/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGSYRYPQNTOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological profiles. The molecular formula is , with a molecular weight of approximately 318.43 g/mol. The structure features a benzothiazole moiety linked to a pyridine and a naphthalene ring, contributing to its unique biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This mechanism is crucial for its anti-inflammatory and anticancer properties.
- Receptor Binding : Molecular docking studies indicate that it can effectively bind to protein receptors involved in critical signaling pathways, influencing processes such as cell proliferation and apoptosis.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Cell Proliferation Inhibition : The compound significantly inhibits the proliferation of various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). Concentrations as low as 1 µM have been effective in inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 1.5 | Apoptosis induction |
| A549 | 2.0 | Cell cycle arrest |
| H1299 | 1.8 | Inhibition of migration |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is particularly relevant in conditions characterized by chronic inflammation.
Case Studies
- Study on Anticancer Properties : A recent study synthesized several benzothiazole derivatives, including our compound of interest, and evaluated their anticancer efficacy against multiple human cancer cell lines. The results indicated that the compound had a significant effect on reducing tumor growth in vitro compared to standard chemotherapeutics .
- Neurotoxicity Assessment : Another study assessed the neurotoxicity of related compounds using the maximal electroshock (MES) test and rotarod test in mice. The results showed that compounds with similar structures had lower neurotoxicity profiles while maintaining effective anticonvulsant activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives can be categorized based on variations in the benzothiazole core, amide substituents, and additional functional groups.
Table 1: Structural Comparison of Key Analogues
*Molecular weight estimated based on .
Key Observations:
- Amide Group Variations : The target’s naphthamide group increases steric bulk and lipophilicity compared to acetamides () or benzamides (), which may enhance membrane permeability but reduce aqueous solubility.
- Piperazine/Piperidine Additions : Compounds with piperazine side chains (e.g., 3g, ) show antidepressant activity, suggesting that the pyridin-3-ylmethyl group in the target compound could similarly influence CNS targeting .
Pharmacological and ADME Profile Comparisons
Table 2: Pharmacokinetic and Activity Data
*logP and solubility estimates derived from QikProp data in and structural analogs.
Key Observations:
- Solubility : Simpler amides (e.g., 3g) exhibit better solubility due to smaller aromatic systems and polar piperazine groups.
- Biological Activity : Piperazine-containing analogs () demonstrate antidepressant efficacy, while thiazolidinedione derivatives () target epigenetic pathways. The target compound’s activity remains uncharacterized but may depend on its unique substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
